Cas no 70639-48-4 (D-Streptamine,O-3-deoxy-3-(ethylamino)-4-C-methyl-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®4)]-2-deoxy-)
![D-Streptamine,O-3-deoxy-3-(ethylamino)-4-C-methyl-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®4)]-2-deoxy- structure](https://pt.kuujia.com/scimg/cas/70639-48-4x500.png)
70639-48-4 structure
Nome do Produto:D-Streptamine,O-3-deoxy-3-(ethylamino)-4-C-methyl-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®4)]-2-deoxy-
D-Streptamine,O-3-deoxy-3-(ethylamino)-4-C-methyl-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®4)]-2-deoxy- Propriedades químicas e físicas
Nomes e Identificadores
-
- (2S,3S,4S,5S)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-4-(ethylamino)-5-methyloxane-3,5-diol
- D-Streptamine,O-3-deoxy-3-(ethylamino)-4-C-methyl-b-L-arabinopyranosyl-(1®
- BAY V1 4718
- Etisomicin [INN:BAN]
- O-3-Deoxy-3-(ethylamino)-4-C-methyl-beta-L-arabinopyranosyl-(1->4)-o-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-glycero-hex-4-enopyranosyl-(1->6))-2-deoxy-L-streptamine
- O-3-Deoxy-3-(ethylamino)-4-C-methyl-beta-L-arabinopyranosyl-(1-4)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-glycero-hex-4-enopyranosyl-(1-6))-2-deoxy-L-streptamine
- UNII-0BZK9FE5DE
- Etisomicin
- 0BZK9FE5DE
- 70639-48-4
- Q27236588
- NS00122912
- DTXSID40220922
- O-3-DEOXY-3-(ETHYLAMINO)-4-C-METHYL-B-L-ARABINOPYRANOSYL-(1->4)-O-(2,6-DIAMINO-2,3,4,6-TETRADEOXY-.ALPHA.-D-GLYCERO-HEX-4-ENOPYRANOSYL-(1->6))-2-DEOXY-L-STREPTAMINE
- ETISOMICIN [INN]
- BAY-V1-4718
- D-Streptamine,O-3-deoxy-3-(ethylamino)-4-C-methyl-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®4)]-2-deoxy-
-
- Inchi: InChI=1S/C20H39N5O7/c1-3-25-17-14(27)19(29-8-20(17,2)28)32-16-12(24)6-11(23)15(13(16)26)31-18-10(22)5-4-9(7-21)30-18/h4,10-19,25-28H,3,5-8,21-24H2,1-2H3
- Chave InChI: KOBHYGXJFZRQFP-UHFFFAOYSA-N
- SMILES: CCNC1C(O)C(OC2C(N)CC(N)C(OC3OC(CN)=CCC3N)C2O)OCC1(C)O |c:20|
Propriedades Computadas
- Massa Exacta: 461.285
- Massa monoisotópica: 461.285
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 8
- Contagem de aceitadores de ligações de hidrogénio: 12
- Contagem de Átomos Pesados: 32
- Contagem de Ligações Rotativas: 7
- Complexidade: 658
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 11
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Tautomeros: nothing
- Superfície polar topológica: 214A^2
- Carga de Superfície: 0
- XLogP3: -4.7
Propriedades Experimentais
- Índice de Refracção: 1.604
D-Streptamine,O-3-deoxy-3-(ethylamino)-4-C-methyl-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®4)]-2-deoxy- Literatura Relacionada
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
-
3. Book reviews
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
70639-48-4 (D-Streptamine,O-3-deoxy-3-(ethylamino)-4-C-methyl-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®4)]-2-deoxy-) Produtos relacionados
- 32385-11-8(Sisomicin)
- 56391-56-1(Netilmicin)
- 1313614-64-0(6-methyl-2-(thiophen-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione)
- 1807044-59-2(1-(4-Chloro-2,3-difluorophenyl)ethanone)
- 231947-23-2(1-Acetyl-4-chloro-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole)
- 1351596-62-7(3-methyl-N-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-ylbutanamide)
- 404929-70-0(1-(4-fluorophenyl)-6-methoxy-1H,2H,3H,4H,9H-pyrido3,4-bindole)
- 1146289-95-3(N-Benzyl-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide)
- 69927-45-3((5-Bromopyrimidin-4-yl)(phenyl)methanol)
- 886364-92-7(5-Chloro-4-methylpyridin-2-OL)
Fornecedores recomendados
atkchemica
Membro Ouro
CN Fornecedor
Reagente

BIOOKE MICROELECTRONICS CO.,LTD
Membro Ouro
CN Fornecedor
Reagente

Taian Jiayue Biochemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Enjia Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel
